molecular formula C32H60O5 B12682697 9-Octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate CAS No. 92908-40-2

9-Octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate

Cat. No.: B12682697
CAS No.: 92908-40-2
M. Wt: 524.8 g/mol
InChI Key: QTHZDEIKSKHVTL-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate is a chemical compound with the molecular formula C21H42O5. It is an ester formed from 9-octadecenoic acid (Z)- and 1,2,3-propanetriol undecanoate. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate typically involves the esterification of 9-octadecenoic acid (Z)- with 1,2,3-propanetriol undecanoate. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed through the reactor containing the catalyst at elevated temperatures and pressures to achieve high conversion rates. The product is then purified through distillation or other separation techniques to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

9-Octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated products.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

9-Octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in formulations for controlled drug release.

    Industry: Utilized in the production of cosmetics, lubricants, and emulsifiers due to its surfactant properties.

Mechanism of Action

The mechanism of action of 9-octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate involves its interaction with lipid membranes and enzymes. The ester can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also be hydrolyzed by esterases to release 9-octadecenoic acid (Z)- and 1,2,3-propanetriol undecanoate, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Glyceryl monooleate: Similar in structure but contains only one ester group.

    Triolein: Contains three ester groups and is used as a triglyceride in various applications.

    Glyceryl dioleate: Contains two ester groups and is used as an emulsifier and surfactant.

Uniqueness

9-Octadecenoic acid (Z)-, ester with 1,2,3-propanetriol undecanoate is unique due to its specific ester linkage and the presence of the undecanoate group, which imparts distinct physicochemical properties

Properties

CAS No.

92908-40-2

Molecular Formula

C32H60O5

Molecular Weight

524.8 g/mol

IUPAC Name

(2-hydroxy-3-undecanoyloxypropyl) (Z)-octadec-9-enoate

InChI

InChI=1S/C32H60O5/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-32(35)37-29-30(33)28-36-31(34)26-24-22-20-12-10-8-6-4-2/h15-16,30,33H,3-14,17-29H2,1-2H3/b16-15-

InChI Key

QTHZDEIKSKHVTL-NXVVXOECSA-N

Isomeric SMILES

CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O

Canonical SMILES

CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.